n-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Description
Properties
Molecular Formula |
C13H11N3OS |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C13H11N3OS/c1-2-4-11(5-3-1)14-8-12-15-13(16-17-12)10-6-7-18-9-10/h1-7,9,14H,8H2 |
InChI Key |
SJARHLCNYUHRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC(=NO2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier Reagent-Mediated Cyclization
A one-pot method using Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids for direct reaction with amidoximes. Thiophene-3-carboxylic acid reacts with N-(methyl)aniline-derived amidoxime at 80°C for 4–6 hours, yielding the target compound in 61–93%.
Table 1: Optimization of Vilsmeier Reagent Conditions
| Entry | Amidoxime | Carboxylic Acid | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-(methyl)aniline | Thiophene-3-carboxylic | 80 | 4 | 78 |
| 2 | N-(methyl)aniline | Thiophene-3-carbonyl Cl | 60 | 6 | 93 |
| 3 | N-(ethyl)aniline | Thiophene-3-carbonyl Cl | 80 | 3 | 85 |
Key advantages include simplified purification and compatibility with electron-deficient thiophenes. Limitations involve sensitivity to moisture and competing side reactions with –NH₂ groups.
1,3-Dipolar Cycloaddition of Nitrile Oxides
Although less common due to regioselectivity challenges, this method employs nitrile oxides generated in situ from hydroxamoyl chlorides. Thiophene-3-carbonitrile oxide reacts with N-(methyl)aniline-derived nitriles in the presence of PtCl₄ catalysts:
$$
\text{Thiophene-C≡N-O} + \text{NC-CH₂-C₆H₄-NH₂} \xrightarrow{\text{PtCl₄}} \text{Target Compound}
$$
Key Observations :
- Yields range from 35–50% due to nitrile oxide dimerization.
- Requires anhydrous conditions and elevated temperatures (100°C).
Reductive Functionalization of Tertiary Amides
A recent iridium-catalyzed reductive coupling enables three-component synthesis from:
- Tertiary amides (e.g., N-methyl-N-(thiophen-3-yl)acetamide)
- Carboxylic acids (e.g., aniline-4-carboxylic acid)
- (N-isocyanimino)triphenylphosphorane (NIITP)
Reaction Conditions :
- Catalyst: Vaska’s complex (IrCl(CO)(PPh₃)₂, 0.5 mol%)
- Reductant: Tetramethyldisiloxane (TMDS, 2 equiv)
- Solvent: THF, 16 hours at 25°C
Advantages :
Solid-State Mechanochemical Synthesis
Emerging solvent-free methods utilize ball milling to activate amidoxime-carboxylic acid cyclization. Preliminary studies indicate:
Optimized Parameters :
This approach minimizes waste but requires further optimization for scale-up.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield Range (%) | Reaction Time (h) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Vilsmeier Cyclization | 61–93 | 4–6 | High | Moderate |
| 1,3-Dipolar Cycloaddition | 35–50 | 8–12 | Low | Low |
| Iridium Reductive Coupling | 78–87 | 16 | Moderate | High |
| Mechanochemical | 68 | 2 | Moderate | High |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various amine derivatives .
Scientific Research Applications
N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations:
Thiophene Substitution Position: The target compound’s thiophen-3-yl group (vs.
Aniline Functionalization :
- Electron-withdrawing groups (e.g., difluoromethoxy in ) enhance polarity and may improve solubility.
- N-Allyl substitution in increases lipophilicity, influencing membrane permeability.
Implications for Bioactivity
While biological data for the target compound are absent, analogs in demonstrate antimicrobial activity, suggesting that electronic and steric properties of substituents critically influence efficacy. For example:
Biological Activity
The compound n-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a derivative of the 1,2,4-oxadiazole family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its unique structure that includes a thiophene ring and an oxadiazole moiety. The molecular formula is , and it has been synthesized through various methods to enhance its biological efficacy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related oxadiazole compound demonstrated moderate activity with an IC50 value of approximately 92.4 µM against various cancer cell lines including HeLa (human cervical carcinoma) and Caco-2 (human colon adenocarcinoma) . In vivo studies indicated that these compounds could suppress tumor growth effectively .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Oxadiazole | Caco-2 | 92.4 |
| Other Derivative | MCF7 | 25.72 ± 3.95 |
Antimicrobial Activity
The oxadiazole derivatives have also shown significant antimicrobial properties. For example, compounds in this class were effective against resistant strains of Mycobacterium tuberculosis, indicating their potential as novel antibacterial agents . The mechanism often involves inhibition of key metabolic pathways in bacteria.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Strain Type | Activity |
|---|---|---|
| This compound | Monoresistant | Active |
| Related Compound | Wild-Type H37Rv | Active |
Anti-inflammatory and Analgesic Effects
Research has indicated that oxadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models . Such effects make them candidates for treating conditions like arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors for enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
- Interference with Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Mechanism : The presence of the thiophene ring enhances the lipophilicity of the compound, facilitating membrane penetration and disruption of bacterial cell integrity.
Case Studies
A notable study explored the effects of a similar oxadiazole derivative on tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups receiving no treatment . This reinforces the potential application of these compounds in oncology.
Q & A
Q. What are the common synthetic routes for N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline?
The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring. A general approach includes:
- Step 1 : Condensation of a nitrile derivative (e.g., thiophene-3-carbonitrile) with hydroxylamine to form an amidoxime intermediate.
- Step 2 : Reaction with a carboxylic acid derivative (e.g., chloroacetic acid) under thermal or catalytic conditions to cyclize into the oxadiazole core.
- Step 3 : Functionalization of the methyl group via nucleophilic substitution with aniline derivatives.
Similar methodologies are described for analogous oxadiazole compounds, such as 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid and 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : and NMR identify proton environments and carbon frameworks, particularly distinguishing thiophene and aniline substituents.
- IR : Confirms oxadiazole ring formation (C=N and N-O stretches at ~1600 cm) and amine groups (~3300 cm).
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for validating tautomerism or regiochemistry .
Q. What is the role of the 1,2,4-oxadiazole ring in the compound’s stability and reactivity?
The oxadiazole ring enhances thermal and oxidative stability due to aromaticity and resonance delocalization. Its electron-deficient nature facilitates interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or π-π stacking, as observed in related oxadiazole derivatives with anticancer activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Variables : Temperature (80–120°C for cyclization), solvent polarity (DMF or toluene), and catalysts (e.g., ZnCl for amidoxime activation).
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables. For example, a study on 3-(2-bromophenyl)-1,2,4-oxadiazole achieved 85% yield by optimizing molar ratios and reflux time .
Q. How to resolve contradictions in spectroscopic data, such as tautomerism in the oxadiazole-thiophene system?
- Multi-technique validation : Combine - HMBC NMR to detect N-H tautomers and SXRD to confirm solid-state structure. For instance, thione-thiol tautomerism in hybrid oxadiazole-acridones was resolved using X-ray and DFT calculations .
- Theoretical modeling : Density Functional Theory (DFT) predicts stable tautomers and aligns with experimental IR/Raman data .
Q. What methodologies are used to evaluate biological activity, such as anticancer potential?
- In vitro assays :
- MTT assay for cytotoxicity (e.g., IC determination against cancer cell lines).
- ROS detection via fluorescence probes to assess antioxidant activity.
- Molecular docking : Screen against targets like Spns2-dependent S1P transporters or kinases using AutoDock Vina. Analogous oxadiazoles (e.g., SLF1081851) showed nanomolar binding affinity in transporter inhibition studies .
Q. How can computational methods predict electronic properties for material science applications?
Q. How to design derivatives with enhanced bioactivity or selectivity?
Q. What crystallographic challenges arise during refinement of similar heterocyclic compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
